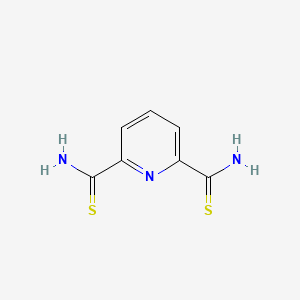
1-(2-Amino-4,5-dimethylanilino)-1-deoxypentitol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4,5-dimethylanilino)-1-deoxypentitol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group and a deoxypentitol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4,5-dimethylanilino)-1-deoxypentitol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4,5-dimethylaniline and a suitable deoxypentitol derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and optimized reaction conditions is crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-4,5-dimethylanilino)-1-deoxypentitol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4,5-dimethylanilino)-1-deoxypentitol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4,5-dimethylanilino)-1-deoxypentitol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the deoxypentitol moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,5-dimethylbenzoic acid: This compound shares the amino and dimethyl groups but lacks the deoxypentitol moiety.
2-Amino-4,5-dimethylthiazole hydrochloride: Similar in structure but contains a thiazole ring instead of the deoxypentitol moiety.
Uniqueness
1-(2-Amino-4,5-dimethylanilino)-1-deoxypentitol hydrochloride is unique due to the presence of both the amino group and the deoxypentitol moiety. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
5445-03-4 |
|---|---|
Molekularformel |
C13H23ClN2O4 |
Molekulargewicht |
306.78 g/mol |
IUPAC-Name |
5-(2-amino-4,5-dimethylanilino)pentane-1,2,3,4-tetrol;hydrochloride |
InChI |
InChI=1S/C13H22N2O4.ClH/c1-7-3-9(14)10(4-8(7)2)15-5-11(17)13(19)12(18)6-16;/h3-4,11-13,15-19H,5-6,14H2,1-2H3;1H |
InChI-Schlüssel |
UXQHXQKBQHBIEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)NCC(C(C(CO)O)O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11968415.png)
![diisobutyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968423.png)
![4-{2-[4-(4-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B11968429.png)
![(5Z)-3-Benzyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968432.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11968444.png)




![(5Z)-3-(2-ethylhexyl)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968482.png)

![(3E)-3-{[(4-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide](/img/structure/B11968494.png)
